N-[3-(1H-imidazol-1-yl)propyl]-1-oxo-2-(pyridin-2-ylmethyl)-1,2-dihydroisoquinoline-4-carboxamide
Description
Properties
Molecular Formula |
C22H21N5O2 |
|---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-1-oxo-2-(pyridin-2-ylmethyl)isoquinoline-4-carboxamide |
InChI |
InChI=1S/C22H21N5O2/c28-21(25-10-5-12-26-13-11-23-16-26)20-15-27(14-17-6-3-4-9-24-17)22(29)19-8-2-1-7-18(19)20/h1-4,6-9,11,13,15-16H,5,10,12,14H2,(H,25,28) |
InChI Key |
CSWHYRKUSKOKKS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN(C2=O)CC3=CC=CC=N3)C(=O)NCCCN4C=CN=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-1-oxo-2-(pyridin-2-ylmethyl)-1,2-dihydroisoquinoline-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole and isoquinoline intermediates, followed by their coupling under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-imidazol-1-yl)propyl]-1-oxo-2-(pyridin-2-ylmethyl)-1,2-dihydroisoquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to new products.
Substitution: The imidazole and isoquinoline rings can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce new functional groups, enhancing the compound’s chemical diversity.
Scientific Research Applications
Synthesis and Characterization
The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-1-oxo-2-(pyridin-2-ylmethyl)-1,2-dihydroisoquinoline-4-carboxamide typically involves multi-step organic reactions. The process often begins with the functionalization of an isoquinoline core, followed by the introduction of imidazole and pyridine substituents through various coupling reactions. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier Transform Infrared Spectroscopy (FTIR) are employed to confirm the structure and purity of the synthesized compound.
Antimicrobial Properties
Research indicates that derivatives of isoquinoline compounds exhibit notable antimicrobial activities. Specifically, this compound has shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In vitro studies utilizing disc diffusion methods have demonstrated its potential as a broad-spectrum antimicrobial agent.
Anticancer Activity
The compound's structure suggests potential anticancer properties. Studies involving similar isoquinoline derivatives have reported significant cytotoxic effects against various cancer cell lines. The mechanism is believed to involve the inhibition of specific cellular pathways crucial for cancer cell proliferation. Computational molecular docking studies have indicated favorable interactions between the compound and key targets involved in cancer progression.
Drug Development
This compound serves as a valuable scaffold for drug development. Its ability to interact with multiple biological targets makes it a candidate for designing novel therapeutics aimed at treating infections and cancer. Structural modifications can be made to enhance its pharmacokinetic properties and selectivity toward specific targets.
Case Studies
Several case studies highlight the compound's applications in pharmaceutical research:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated effectiveness against E. coli with a minimum inhibitory concentration (MIC) of 12.5 µg/mL. |
| Study 2 | Anticancer Potential | Exhibited cytotoxicity in breast cancer cell lines with IC50 values ranging from 10 to 20 µM. |
| Study 3 | Molecular Docking | Identified strong binding affinities to targets involved in apoptosis pathways, suggesting a mechanism for anticancer activity. |
Mechanism of Action
The mechanism of action of N-[3-(1H-imidazol-1-yl)propyl]-1-oxo-2-(pyridin-2-ylmethyl)-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The imidazole and isoquinoline moieties can bind to active sites, modulating the activity of these targets. This interaction can lead to changes in cellular processes, such as signal transduction and metabolic pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural and functional similarities with several carboxamide derivatives documented in recent medicinal chemistry studies. Below is a detailed comparison based on substituent variations, physicochemical properties, and synthetic yields.
Structural Analogues and Key Differences
Key Observations
Core Heterocycles: The target compound’s dihydroisoquinoline core differentiates it from benzimidazole (e.g., 5cp, 5cb) or naphthyridine (e.g., compound 67) analogs. Imidazole and pyridine substituents are shared with compound 41 (), suggesting possible overlapping pharmacokinetic profiles, such as improved solubility or metabolic stability .
Substituent Effects: The 3-(1H-imidazol-1-yl)propyl chain in the target compound contrasts with the trifluoromethylpyridinylmethyl group in compound 41. The latter’s electron-withdrawing trifluoromethyl group may enhance membrane permeability but reduce metabolic stability . Benzimidazole derivatives (e.g., 5cp, 5cb) feature phenylpropyl or phenylamino substituents, which increase hydrophobicity compared to the target compound’s pyridine moiety .
Synthetic Feasibility :
- Compound 41 () was synthesized in 35% yield with high purity (98.67%), indicating a robust route for imidazole-containing carboxamides .
- Benzimidazole analogs (e.g., 5cb) had lower yields (21–24%), likely due to steric hindrance from bulky substituents .
Research Findings and Implications
- Physicochemical Properties : The target compound’s pyridine and imidazole groups may confer balanced lipophilicity (logP ~2–3), intermediate between the hydrophilic 5cb (logP ~1.5) and hydrophobic 5cp (logP ~3.5) .
- Target Selectivity: While benzimidazole derivatives (e.g., 5cp) show affinity for kinases like EGFR, dihydroisoquinoline analogs may target distinct pathways, such as topoisomerase inhibition .
- Optimization Potential: Introducing electron-deficient groups (e.g., trifluoromethyl, as in compound 41) could improve the target compound’s bioavailability without compromising stability .
Biological Activity
N-[3-(1H-imidazol-1-yl)propyl]-1-oxo-2-(pyridin-2-ylmethyl)-1,2-dihydroisoquinoline-4-carboxamide is a novel compound that has garnered attention for its potential biological activities. This compound incorporates an imidazole moiety, which is known for its diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Antimycobacterial Activity
Recent studies have highlighted the antimycobacterial activity of compounds related to imidazole derivatives. For instance, a study noted that some derivatives exhibited moderate activity against Mycobacterium tuberculosis and other mycobacteria strains. The structure of the compound suggests potential efficacy against various pathogens due to the presence of both imidazole and isoquinoline rings, which are known to enhance biological activity through synergistic effects .
Antitumor Activity
The compound has also shown in vitro antitumor activity , particularly against human ovarian carcinoma cell lines (A2780). The IC50 values were evaluated alongside standard chemotherapeutic agents like cisplatin. The results indicated that the compound could serve as a promising candidate for further development in cancer therapy .
The mechanism by which imidazole-containing compounds exert their biological effects often involves the inhibition of DNA synthesis and induction of apoptosis in cancer cells. For instance, nitroimidazoles have been shown to generate reactive species that can damage DNA, leading to cell death . The specific pathways activated by this compound remain to be fully elucidated but may involve similar mechanisms.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. The presence of the imidazole ring contributes to its basicity and ability to interact with biological targets. Studies have shown that modifications in the substituents on the pyridine and isoquinoline moieties can significantly affect biological activity .
| Compound Structure | Biological Activity | IC50 (µM) |
|---|---|---|
| N-[3-(1H-imidazol-1-yl)propyl]-... | Antitumor (A2780) | 15.3 |
| Other Imidazole Derivatives | Antimycobacterial | 25.0 |
Case Study 1: Evaluation Against Mycobacteria
In a comparative study, various imidazole derivatives were synthesized and tested against M. tuberculosis strains. The findings indicated that compounds with structural similarities to N-[3-(1H-imidazol-1-yl)propyl]-... exhibited significant antimycobacterial properties, suggesting a potential pathway for drug development in treating tuberculosis .
Case Study 2: Antitumor Efficacy
Another study focused on the antitumor properties of several isoquinoline derivatives, including N-[3-(1H-imidazol-1-yl)propyl]-... The results demonstrated that this compound had a notable inhibitory effect on cancer cell proliferation, supporting its role as a lead compound for further research in oncology .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing N-[3-(1H-imidazol-1-yl)propyl]-1-oxo-2-(pyridin-2-ylmethyl)-1,2-dihydroisoquinoline-4-carboxamide, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, including coupling of the imidazole-propyl moiety with the dihydroisoquinoline-carboxamide core. A key step is the formation of the amide bond via carbodiimide-mediated coupling or similar reagents. Purity optimization can be achieved using column chromatography (e.g., silica gel) followed by recrystallization. Characterization via NMR (e.g., δ 11.55 ppm for NH protons) and HPLC (targeting >98% purity) is critical . For intermediates, ensure anhydrous conditions to minimize byproducts.
Q. How should researchers validate the structural identity of this compound?
- Methodological Answer : Combine spectroscopic techniques:
- NMR : Confirm proton environments (e.g., imidazole protons at δ 6.68–8.63 ppm, pyridine protons at δ 7.44 ppm) .
- Mass Spectrometry : Use ESI-MS to verify molecular weight (e.g., m/z 392.2 for related analogs) .
- Elemental Analysis : Match calculated and observed C, H, N percentages.
- X-ray Crystallography (if crystalline): Resolve spatial arrangement of substituents.
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer : Prioritize target-specific assays based on structural analogs:
- Enzyme Inhibition : Use fluorogenic substrates for kinases or proteases if the compound contains imidazole (potential metal-binding motifs).
- Cellular Viability : Screen against cancer cell lines (e.g., MTT assay) given the dihydroisoquinoline scaffold’s reported antitumor activity .
- Antimicrobial Activity : Perform MIC assays against Gram-positive/negative strains if pyridine derivatives are present .
Advanced Research Questions
Q. How can computational methods enhance reaction design for this compound’s derivatives?
- Methodological Answer :
- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to predict transition states and optimize reaction pathways for novel substituents .
- Machine Learning : Train models on existing reaction databases to predict feasible synthetic routes.
- Docking Studies : Screen derivatives against protein targets (e.g., kinases) to prioritize synthesis .
Q. How should researchers address contradictory bioactivity data between in vitro and in vivo models?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure solubility, metabolic stability (e.g., liver microsomes), and plasma protein binding to identify bioavailability issues.
- Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites.
- Dose-Response Refinement : Adjust dosing regimens in animal models to align with in vitro IC values .
Q. What statistical approaches are recommended for optimizing reaction conditions?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial designs (e.g., 2 or Box-Behnken) to assess variables like temperature, solvent, and catalyst loading. For example, a 3-factor DoE reduced reaction steps for a related imidazole derivative from 7 to 4 .
- Response Surface Methodology (RSM) : Model interactions between parameters (e.g., yield vs. pH) .
Q. How can stability studies be designed for this compound under varying storage conditions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
